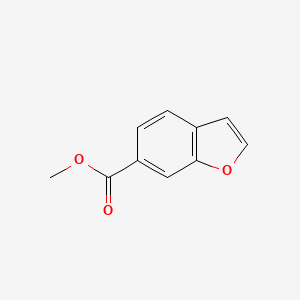

Methyl benzofuran-6-carboxylate

Übersicht

Beschreibung

Methyl benzofuran-6-carboxylate is a compound that belongs to the class of organic compounds known as benzofurans. These are organic compounds containing a benzene ring fused to a furan ring. Benzofurans are known for their diverse range of biological activities and are often used as building blocks in organic synthesis to create various chemical entities with potential therapeutic applications .

Synthesis Analysis

The synthesis of benzofuran derivatives has been a subject of interest due to their pharmacological relevance. A novel approach to synthesize methylsulfonylated and carbonylated benzofurans was developed using oxygen-linked 1,6-enynes as starting materials. This method employs NH4I and DMSO to generate a sulfur-containing radical, which initiates a radical addition cascade cyclization, yielding benzofurans with dual functional groups . Another synthesis route involves the transformation of methyl 4-aminopyrrole-2-carboxylate into a diazo compound, followed by intramolecular azo coupling to produce fluorescent benzofuran derivatives . Electrochemical synthesis has also been explored, where the oxidation of 3,4-dihydroxybenzoic acid in the presence of a nucleophile leads to a benzofuran derivative . Additionally, a facile synthesis of benzofuran-2-yl-quinoline-3-carboxylic acid derivatives has been reported using a one-pot reaction under ultrasound irradiation conditions .

Molecular Structure Analysis

The molecular structure of benzofuran derivatives can be complex, with various substituents affecting their overall conformation and properties. For instance, in one study, the methyl group of the methylsulfanyl substituent in a benzofuran derivative was found to be almost perpendicular to the plane of the benzofuran fragment, indicating steric interactions that may influence the molecule's reactivity . X-ray crystallography has been used to determine the structures of halogen and aminoalkyl derivatives of methyl benzofuran carboxylates, providing insights into their molecular conformations .

Chemical Reactions Analysis

Benzofuran derivatives can undergo a variety of chemical reactions, which are essential for their functionalization and application in medicinal chemistry. The radical addition cascade cyclization mentioned earlier is a key reaction for constructing benzofuran scaffolds with multiple functional groups . Azo coupling reactions have also been employed to selectively synthesize heterocyclic benzofuran derivatives . Electrochemical reactions offer a route to synthesize benzofuran derivatives through oxidation and decarboxylation processes .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzofuran derivatives are influenced by their molecular structures and substituents. For example, the presence of a methylsulfanyl group can affect the molecule's crystal packing and hydrogen bonding patterns, as observed in the formation of centrosymmetric dimers linked by intermolecular hydrogen bonds . The introduction of various substituents, such as halogens or aminoalkyl groups, can also modify the antimicrobial activity of these compounds, as demonstrated by their efficacy against different bacterial strains and yeasts . Furthermore, benzofuran-based carboxylic acids have been evaluated as carbonic anhydrase inhibitors and antiproliferative agents, showing promising results against breast cancer cell lines .

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Activities

Methyl benzofuran-6-carboxylate, specifically mentioned as methyl 5-formyl-1-benzofuran-6-carboxylate in research, has been isolated from the aerial parts of Pulicaria wightiana along with other compounds. The study focused on the structural establishment of these new compounds through spectroscopic methods, highlighting the diverse potential applications of benzofuran derivatives in medicinal chemistry and drug design (Venkateswarlu et al., 2008).

Cholinesterase Inhibitory Activity

Research on benzofuran derivatives, including compounds related to methyl benzofuran-6-carboxylate, has shown potential in the inhibition of cholinesterase, an enzyme involved in neurotransmitter breakdown. Such studies contribute to the exploration of new therapeutic agents for neurodegenerative diseases like Alzheimer's (Abedinifar et al., 2018).

Antibacterial Properties

Compounds structurally related to methyl benzofuran-6-carboxylate, specifically 3 H-Spiro[1-benzofuran-2,1’-cyclohexane] derivatives, have been isolated from Heliotropium filifolium and tested for their antibacterial properties. Some of these compounds showed activity against Gram-positive bacteria, indicating the potential of benzofuran derivatives in the development of new antibacterial agents (Urzúa et al., 2008).

Chemical Synthesis and Characterization

The chemical synthesis and characterization of benzofuran derivatives, including those related to methyl benzofuran-6-carboxylate, provide insights into the structural and functional diversity of these compounds. Studies have explored various synthetic routes and chemical reactions to construct benzofuran cores and evaluate their potential applications in chemistry and pharmacology (Gao et al., 2011).

Eigenschaften

IUPAC Name |

methyl 1-benzofuran-6-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O3/c1-12-10(11)8-3-2-7-4-5-13-9(7)6-8/h2-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVDHNZDNWGZFLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC2=C(C=C1)C=CO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20626044 | |

| Record name | Methyl 1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

176.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl benzofuran-6-carboxylate | |

CAS RN |

588703-29-1 | |

| Record name | Methyl 1-benzofuran-6-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20626044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 6-benzofurancarboxylate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S55DW93ZXJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

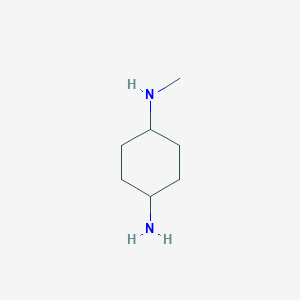

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

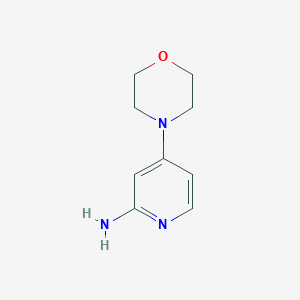

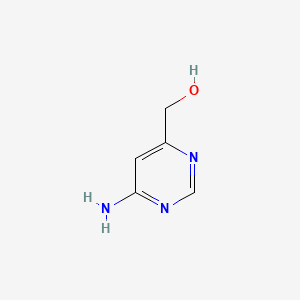

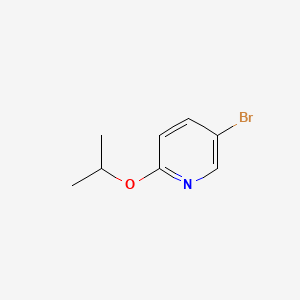

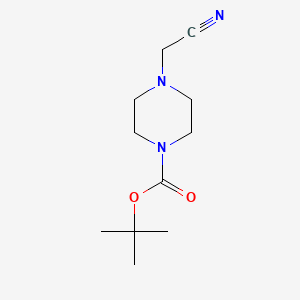

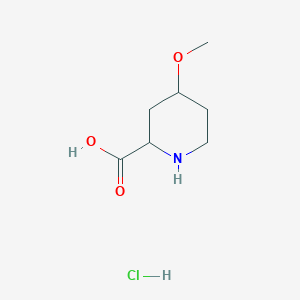

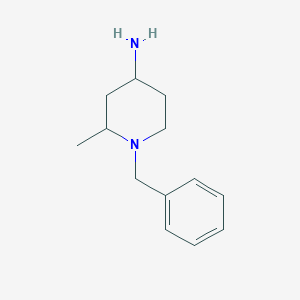

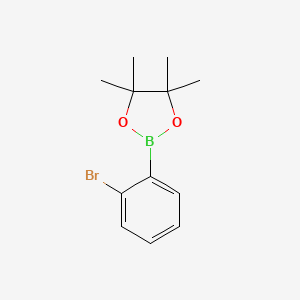

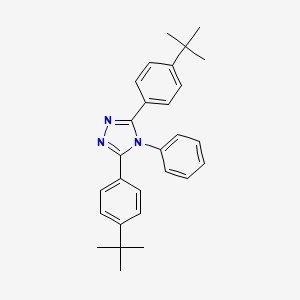

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl [(5-chloroquinolin-8-yl)oxy]acetate](/img/structure/B1291358.png)